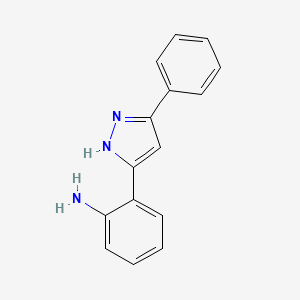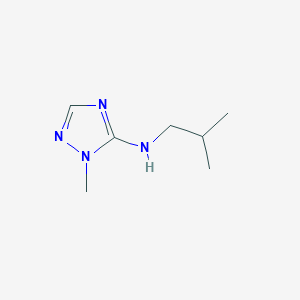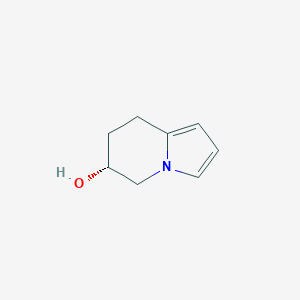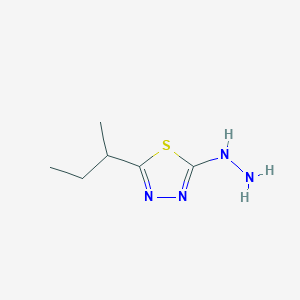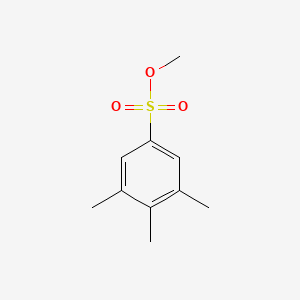![molecular formula C12H8ClN3 B13101359 2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)
2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a 4-chlorophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including acting as inhibitors for various enzymes and receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production of this compound typically employs scalable microwave-assisted synthesis due to its efficiency and high yield. The process involves the use of enaminonitriles and benzohydrazides, which undergo transamidation, nucleophilic addition, and subsequent condensation .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the triazolo[1,5-A]pyridine ring.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. For example, it can inhibit Janus kinases by preventing the phosphorylation of key signaling molecules involved in cell proliferation and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another triazole-based compound with significant biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor in cancer treatment.
1,2,4-Triazolo[4,3-a]pyrimidine: Used in the synthesis of pharmacologically active derivatives.
Uniqueness
2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine is unique due to its specific structural features, such as the 4-chlorophenyl substituent, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound in drug design and development .
Propriétés
Formule moléculaire |
C12H8ClN3 |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H8ClN3/c13-10-6-4-9(5-7-10)12-14-11-3-1-2-8-16(11)15-12/h1-8H |
Clé InChI |
PZBHSJBDFUVXKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=NN2C=C1)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



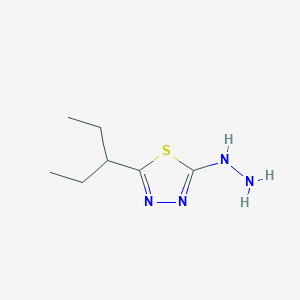
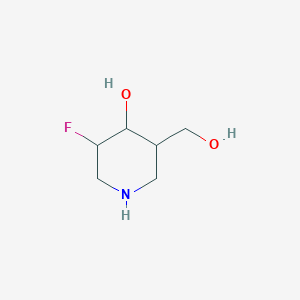
![Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-](/img/structure/B13101310.png)
![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)
![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)
